molecular formula C21H21N3O4S B6514958 {[3-(methylsulfanyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 892308-28-0

{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B6514958
CAS RN: 892308-28-0
M. Wt: 411.5 g/mol
InChI Key: SJOUUWVZDWXALE-UHFFFAOYSA-N
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Description

1,5-Naphthyridines and 1,8-Naphthyridines are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system (a 1,8-naphthyridine) was obtained in 1893 .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies . The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Molecular Structure Analysis

There are six possible isomeric naphthyridines . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene” .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of specific naphthyridines can vary widely. For example, the compound 1-Ethyl-7-methyl-4-oxo-1,4-dihydro naphthyridine-3-carboxylic acid has free spectra: 7 NMR, 5 FTIR, 1 Raman, 2 UV-Vis, and 9 MS (GC) .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, such as the one you’ve mentioned, exhibit antimicrobial properties . Researchers have explored their potential as antibacterial and antifungal agents. The compound’s unique structure may interfere with microbial growth, making it a promising candidate for drug development.

Benzylic Position Reactions

The benzylic position in organic compounds plays a crucial role in various reactions. For instance, benzylic hydrogen atoms can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . Understanding these reactions helps chemists design synthetic routes and modify molecules for specific applications.

Future Directions

Naphthyridines continue to be an area of active research due to their significant importance in the field of medicinal chemistry . Future directions may include the development of new synthetic strategies and the exploration of novel applications.

properties

IUPAC Name

[2-(3-methylsulfanylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-4-24-11-17(19(26)16-9-8-13(2)22-20(16)24)21(27)28-12-18(25)23-14-6-5-7-15(10-14)29-3/h5-11H,4,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOUUWVZDWXALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

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